cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)-
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Overview
Description
Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- is a chemical compound with the molecular formula C11H12O2 It is a derivative of cyclopropanecarboxylic acid, where the carboxyl group is esterified with methanol and the cyclopropane ring is substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- typically involves the cyclopropanation of a suitable precursor, followed by esterification. One common method involves the reaction of phenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting cyclopropanecarboxylic acid derivative is then esterified with methanol under acidic conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid, 2-phenyl-.
Reduction: Cyclopropanemethanol, 2-phenyl-.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, trans-2-phenyl-, 4-methyl-2-pentyl ester .
- Cyclopropanecarboxylic acid, methyl ester .
- 1-(2-Cyano-phenyl)-cyclopropanecarboxylic acid methyl ester .
Uniqueness
Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
67528-63-6 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl (1S,2R)-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-,10-/m0/s1 |
InChI Key |
BQRFZWGTJXCXSR-UWVGGRQHSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
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